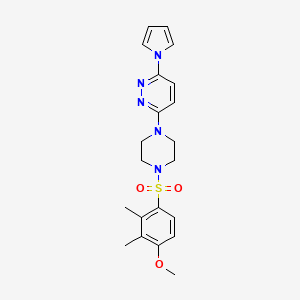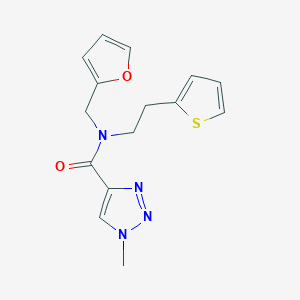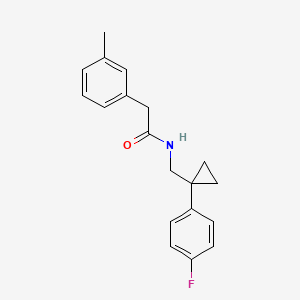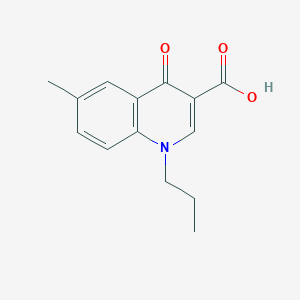
6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative with a molecular formula of C11H9NO3. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and various industrial applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Methods: Advances in synthetic chemistry have led to more efficient routes, such as the Friedländer synthesis, which involves the condensation of o-aminoaryl ketones with carbonyl compounds under acidic conditions.
Industrial Production Methods: Industrial production typically involves large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvent, temperature, and catalysts are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation reactions to form various derivatives, such as quinone derivatives.
Reduction: Reduction reactions can convert quinoline derivatives to their hydroquinoline counterparts.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, hydroquinones.
Reduction: Hydroquinoline derivatives.
Substitution: Halogenated quinolines, alkylated quinolines.
Mecanismo De Acción
Target of Action
The primary targets of 6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid are likely to be similar to those of other quinolone derivatives. Quinolones are known to inhibit DNA gyrase and prevent duplication of bacterial DNA . They have been reported to harbor vast therapeutic potential .
Mode of Action
The compound interacts with its targets by inhibiting the DNA gyrase, an enzyme that is critical for bacterial DNA replication . This interaction results in the prevention of bacterial DNA duplication, thereby inhibiting bacterial growth .
Biochemical Pathways
The affected pathway is the bacterial DNA replication pathway. By inhibiting DNA gyrase, the compound prevents the supercoiling of bacterial DNA, a crucial step in DNA replication . This leads to downstream effects such as the inhibition of bacterial growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of bacterial DNA replication, leading to the prevention of bacterial growth and proliferation . This makes it potentially useful as an antibacterial agent .
Aplicaciones Científicas De Investigación
Chemistry: Quinoline derivatives are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. Biology: They exhibit antimicrobial, antimalarial, and anticancer properties. Medicine: Quinoline derivatives are used in the development of drugs for treating infections, inflammation, and cancer. Industry: They are employed in the production of dyes, catalysts, and materials for electronic devices.
Comparación Con Compuestos Similares
Ciprofloxacin: A fluorinated quinolone used as an antibacterial agent.
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinone: A compound used in dyes and as an oxidizing agent.
Uniqueness: 6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity.
This compound's versatility and wide range of applications make it a valuable subject of study in both academic and industrial research.
Would you like more information on any specific aspect of this compound?
Propiedades
IUPAC Name |
6-methyl-4-oxo-1-propylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-6-15-8-11(14(17)18)13(16)10-7-9(2)4-5-12(10)15/h4-5,7-8H,3,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVQXNSADABIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2990461.png)
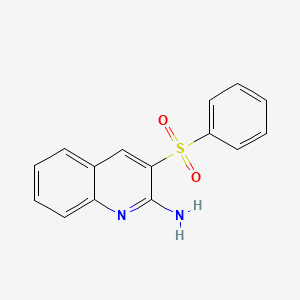
![(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990465.png)
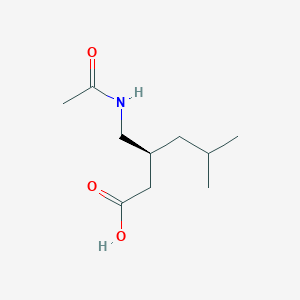
![3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2990467.png)
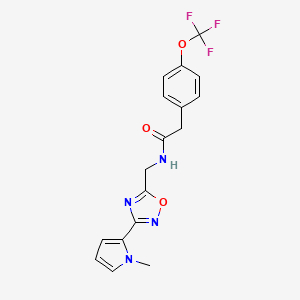
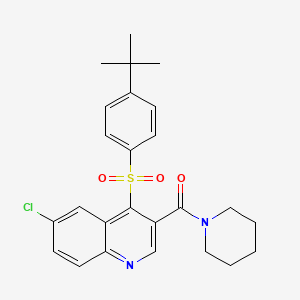
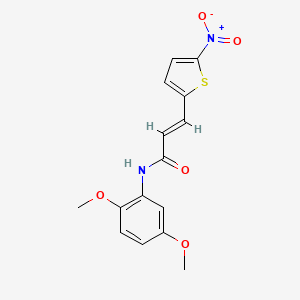
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2990475.png)
![5-Methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide](/img/structure/B2990476.png)
